Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline Preserves the 4-Chloro Substituent for Sequential Coupling
The 4-chloro substituent in 2,4-dichloroquinoline remains intact during Pd/C-mediated regioselective C-2 alkynylation, enabling subsequent Suzuki coupling at C-4. This orthogonal reactivity establishes 4-chloroquinoline derivatives as privileged intermediates for sequential C–C bond formation [1].
| Evidence Dimension | Regioselectivity of alkynylation (C-2 vs C-4) in 2,4-dichloroquinoline |
|---|---|
| Target Compound Data | Exclusive mono-alkynylation at C-2; 4-chloro group retained in 100% of products |
| Comparator Or Baseline | C-4 alkynylation (not observed); no dialkynylated product detected |
| Quantified Difference | Complete selectivity for C-2 (>99:1 regioselectivity) |
| Conditions | 10% Pd/C (10 mol%), PPh3 (20 mol%), CuI (5 mol%), terminal alkyne, H2O, 80°C |
Why This Matters
This orthogonal reactivity enables procurement of 2,4-dichloroquinoline as a precursor for 4-chloroquinoline-derived 2-alkynyl intermediates, which are inaccessible via direct functionalization of 4-chloroquinoline.
- [1] Reddy, E. A.; Islam, A.; Mukkanti, K.; Bandameedi, R.; Bhowmik, D. R.; Pal, M. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein J. Org. Chem. 2009, 5, No. 32. View Source
